Biochemical Potency Comparison: XL413 vs. PHA-767491 vs. TAK-931 Against CDC7/DBF4
In direct biochemical assays against the purified CDC7/DBF4 enzyme complex, XL413 exhibits an IC50 of 3.4 nM. This potency is intermediate between the sub-nanomolar inhibitor TAK-931 (IC50 < 0.3 nM) and the dual CDC7/CDK9 inhibitor PHA-767491 (IC50 = 10 nM) [1][2].
| Evidence Dimension | Inhibitory potency against purified CDC7/DBF4 kinase complex |
|---|---|
| Target Compound Data | IC50 = 3.4 nM |
| Comparator Or Baseline | PHA-767491 (IC50 = 10 nM); TAK-931 (IC50 < 0.3 nM) |
| Quantified Difference | XL413 is ~3-fold more potent than PHA-767491 and ~11-fold less potent than TAK-931 |
| Conditions | Cell-free enzymatic assay; ATP concentration as specified in original publications |
Why This Matters
Potency differences directly impact the concentration required for target engagement in cellular and in vivo models, influencing off-target risk profiles and experimental design.
- [1] Koltun ES, et al. Discovery of XL413, a potent and selective CDC7 inhibitor. Bioorg Med Chem Lett. 2012;22(11):3727-31. DOI: 10.1016/j.bmcl.2012.04.024. View Source
- [2] Iwai K, et al. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent. J Med Chem. 2019;62(17):7921-7940. DOI: 10.1021/acs.jmedchem.9b00648. View Source
